
Benzyl((benzyloxy)carbonyl)-L-lysinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl((benzyloxy)carbonyl)-L-lysinate is a compound that belongs to the class of organic compounds known as amino acid derivatives. It is a derivative of L-lysine, an essential amino acid, and is often used in organic synthesis, particularly in peptide synthesis. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is used to protect the amino group of lysine during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl((benzyloxy)carbonyl)-L-lysinate typically involves the protection of the amino group of L-lysine using benzyl chloroformate. The reaction is carried out in the presence of a base, such as sodium hydroxide or sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
L-lysine+benzyl chloroformate→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptide derivatives. The use of solid-phase peptide synthesis (SPPS) techniques can also be employed to facilitate the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl((benzyloxy)carbonyl)-L-lysinate undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed by hydrolysis using acidic or basic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).
Major Products Formed
Hydrolysis: L-lysine and benzyl alcohol.
Substitution: Various substituted lysine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Scientific Research Applications
Benzyl((benzyloxy)carbonyl)-L-lysinate has several scientific research applications, including:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl((benzyloxy)carbonyl)-L-lysinate involves the protection of the amino group of lysine, which prevents it from participating in unwanted side reactions during chemical synthesis. The benzyloxycarbonyl group can be selectively removed under specific conditions, allowing for the controlled release of the amino group for further reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloroformate: Used for the protection of amino groups in organic synthesis.
N-Benzyloxycarbonyl-L-glutamic acid: Another amino acid derivative with a benzyloxycarbonyl protecting group.
N-Carbobenzoxy-L-glutamic acid 5-benzyl ester: Similar in structure and function to Benzyl((benzyloxy)carbonyl)-L-lysinate.
Uniqueness
This compound is unique in its specific application for protecting the amino group of lysine, which is essential for the synthesis of peptides and proteins. Its stability and ease of removal make it a valuable tool in organic synthesis and peptide chemistry.
Properties
CAS No. |
5591-94-6 |
|---|---|
Molecular Formula |
C21H26N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C21H26N2O4/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)/t19-/m0/s1 |
InChI Key |
GCKQVXGRLKRLHJ-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B8671700.png)
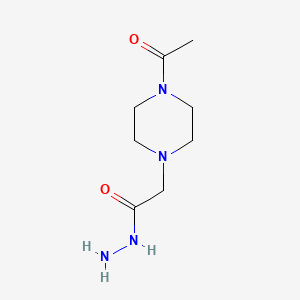
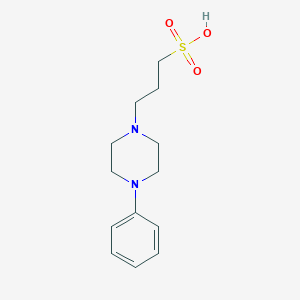
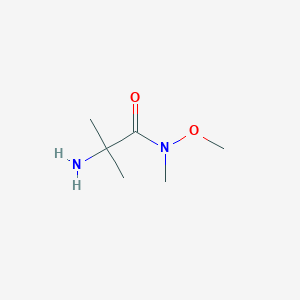
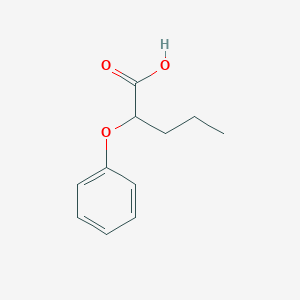
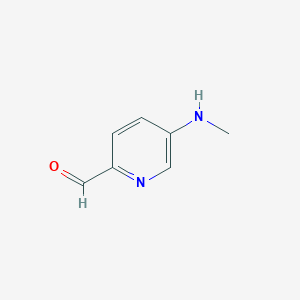
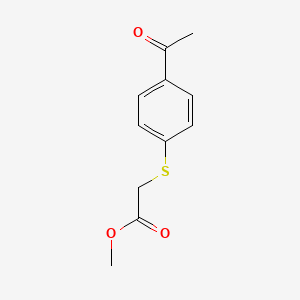
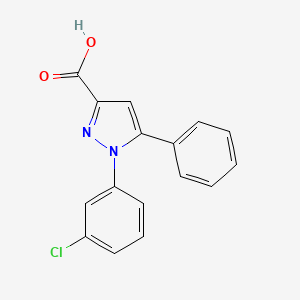
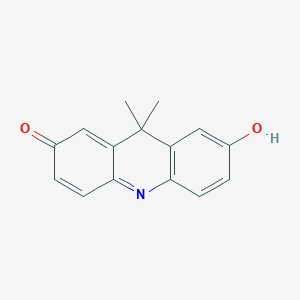
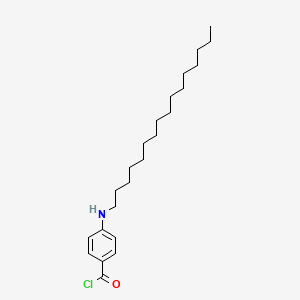
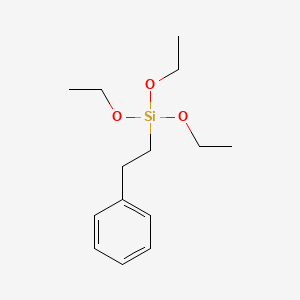
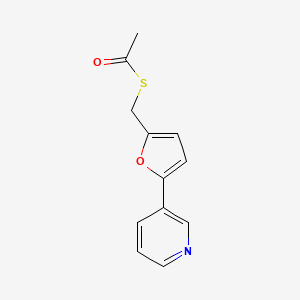
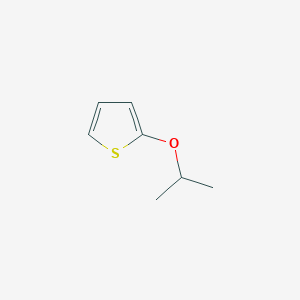
![Ethanone, 1-[4-(3-phenylpropyl)phenyl]-](/img/structure/B8671794.png)
